1-Ethyl-1H-pyrrole-2-carbaldehyde

Description

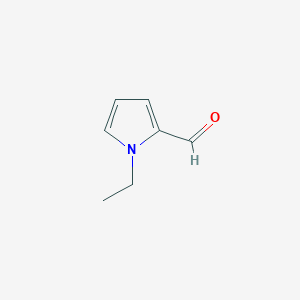

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-8-5-3-4-7(8)6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLGEHCERRWDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176055 | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to yellow liquid; burnt smokey aroma | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

204.00 to 206.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.033 - 1.039 | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2167-14-8 | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-pyrrolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-PYRROLE-2-CARBOXALDEHYDE, 1-ETHYL- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-PYRROLECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51J1CE738Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data of 1-Ethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-Ethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics of the molecule, provides detailed experimental protocols for its synthesis and data acquisition, and presents the data in a clear, comparative format.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.52 | s | - | H-6 (Aldehyde) |

| 7.05 | dd | 2.6, 1.8 | H-5 |

| 6.88 | dd | 4.0, 1.8 | H-3 |

| 6.18 | dd | 4.0, 2.6 | H-4 |

| 4.25 | q | 7.3 | H-7 (Methylene) |

| 1.45 | t | 7.3 | H-8 (Methyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 179.5 | C-6 (Aldehyde Carbonyl) |

| 132.8 | C-2 |

| 125.0 | C-5 |

| 120.9 | C-3 |

| 109.3 | C-4 |

| 43.8 | C-7 (Methylene) |

| 15.7 | C-8 (Methyl) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Medium | C-H stretch (Aliphatic) |

| 2875 | Medium | C-H stretch (Aldehyde) |

| 1665 | Strong | C=O stretch (Aldehyde) |

| 1530 | Strong | C=C stretch (Pyrrole ring) |

| 1465 | Medium | C-H bend (Aliphatic) |

| 1410 | Strong | C-N stretch (Pyrrole ring) |

| 745 | Strong | C-H out-of-plane bend (Pyrrole ring) |

Sample preparation: Thin film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 95 | [M-H]⁺ |

| 94 | 85 | [M-CHO]⁺ |

| 79 | 50 | [C₅H₅N]⁺ |

| 67 | 40 | [C₄H₅N]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectral data are provided below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Materials:

-

1-Ethylpyrrole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, phosphorus oxychloride (1.1 equivalents) is added dropwise to anhydrous DMF (3 equivalents) at 0°C with constant stirring.

-

The mixture is stirred for an additional 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

A solution of 1-ethylpyrrole (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred until the evolution of gas ceases. The aqueous layer is then extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford this compound as a pale yellow oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 2.0 s, and a spectral width of 200 ppm. The number of scans was typically between 512 and 1024 to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC inlet.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

-

MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis of the spectral data of this compound.

Spectroscopic Profile of 1-Ethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents available ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a structural representation to aid in spectral assignment.

Introduction

This compound is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Spectroscopic characterization, particularly through ¹H and ¹³C NMR, is fundamental for verifying its structure and purity. This guide consolidates the available NMR data to facilitate its use in research and development.

NMR Spectroscopic Data

The following tables summarize the expected and observed NMR data.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CHO | ~9.5 | s | - |

| H-5 | ~6.9 | t | ~1.5 |

| H-3 | ~6.8 | t | ~2.5 |

| H-4 | ~6.1 | t | ~3.0 |

| N-CH₂ | ~4.2 | q | ~7.3 |

| N-CH₂-CH₃ | ~1.4 | t | ~7.3 |

Note: Expected values are based on typical ranges for similar pyrrole derivatives. "s" denotes singlet, "t" denotes triplet, and "q" denotes quartet.

Table 2: ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~180 |

| C-2 | ~132 |

| C-5 | ~125 |

| C-3 | ~118 |

| C-4 | ~110 |

| N-CH₂ | ~42 |

| N-CH₂-CH₃ | ~16 |

Note: Expected values are based on typical ranges for similar pyrrole derivatives.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

¹H NMR Acquisition

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 16 ppm and an acquisition time of 2-4 seconds are typically sufficient.

-

Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 240 ppm) is necessary.

-

Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio.

-

Process the FID as described for the ¹H spectrum.

-

Assign the chemical shifts to the corresponding carbon atoms.

Structural Representation and Spectral Assignment

The structure of this compound is depicted below, with numbering to facilitate the correlation of NMR signals to specific atoms.

Caption: Structure of this compound with atom numbering.

Synthesis Workflow

A common method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[1] The general workflow is outlined below.

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

References

Mass Spectrometry Fragmentation of 1-Ethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation of 1-Ethyl-1H-pyrrole-2-carbaldehyde (C₇H₉NO), a heterocyclic aldehyde of interest in various chemical and pharmaceutical research domains. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for elucidating the structure of related compounds.

Core Concepts in Mass Spectrometry of Heterocyclic Aldehydes

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For N-substituted pyrrole aldehydes, fragmentation is typically initiated at the sites of charge localization and weakest bonds, often involving the N-alkyl group and the aldehyde functionality.

Electron Ionization Fragmentation Pathway

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation process is initiated by the removal of an electron from the molecule, most likely from a non-bonding electron pair on the oxygen or nitrogen atom, or from the aromatic π-system.

The molecular ion (m/z 123) can undergo several fragmentation pathways. A primary fragmentation involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion (m/z 122). Another significant fragmentation is the cleavage of the ethyl group. The loss of a methyl radical (•CH₃) from the ethyl group results in an ion at m/z 108. More commonly observed in N-alkyl pyrroles is the loss of the entire alkyl group, in this case, an ethyl radical (•C₂H₅), leading to a fragment at m/z 94. Additionally, the loss of carbon monoxide (CO) from the aldehyde group is a characteristic fragmentation for aromatic aldehydes, resulting in a fragment ion at m/z 95.

Quantitative Fragmentation Data

The relative abundance of the major ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the NIST WebBook.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 123 | 100 | [C₇H₉NO]⁺• (Molecular Ion) |

| 122 | 85 | [C₇H₈NO]⁺ |

| 95 | 65 | [C₆H₉N]⁺• |

| 94 | 55 | [C₅H₄NO]⁺ |

| 66 | 30 | [C₄H₄N]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Experimental Protocols

A typical experimental setup for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is detailed below. This protocol is representative for the analysis of volatile and thermally stable heterocyclic compounds.[2]

1. Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter before injection.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are essential for researchers and professionals in drug development and analytical chemistry for the identification and characterization of this and related heterocyclic compounds.

References

A Technical Guide to the Gas Chromatography of 1-Ethyl-1H-pyrrole-2-carbaldehyde

This technical guide provides an in-depth overview of the gas chromatographic analysis of 1-Ethyl-1H-pyrrole-2-carbaldehyde, a volatile organic compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines available retention data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and a visual representation of the analytical workflow.

Data Presentation: Retention Index

While the precise retention time of a compound is specific to a particular instrument and its analytical conditions, the Kovats retention index (RI) provides a more standardized and transferable measure. The retention index relates the retention time of the analyte to that of n-alkane standards. The NIST WebBook provides retention index data for this compound on both polar and non-polar columns.[1]

| Column Type | Temperature Program | Retention Index (RI) |

| Non-polar | Custom | 1039, 1046 |

| Polar | Temperature Ramp | 1562, 1566 |

Note: The specific details of the "custom" temperature program and the exact columns used to generate this data are not provided in the source literature. These values should be used as a reference for method development.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds.[2][3][4]

1. Sample Preparation

Due to its volatile nature, this compound is amenable to several sample preparation techniques designed to isolate volatile compounds from a sample matrix.[4][5]

-

Direct Injection: For pure compounds or concentrated solutions, a small volume (typically 1 µL) can be directly injected into the GC inlet.[6][7] The sample should be dissolved in a volatile solvent such as acetone or methanol.[6]

-

Headspace Analysis: This technique is suitable for analyzing volatile compounds in solid or liquid samples. The sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A sample of the headspace gas is then injected into the GC.

-

Solid-Phase Microextraction (SPME): SPME uses a fiber coated with a stationary phase to extract and concentrate analytes from a sample. The fiber is exposed to the sample or its headspace, and then thermally desorbed in the GC inlet.

-

Purge and Trap: This method is often used for environmental samples to detect trace levels of volatile organic compounds.[4] An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated, and the analytes are desorbed into the GC system.[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines typical GC-MS parameters for the analysis of volatile compounds like pyrrole derivatives.[3]

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Mid-polarity column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3] |

| Inlet Temperature | 250–280°C[3] |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |

| Oven Temperature Program | Initial temperature: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full scan (e.g., m/z 40-400) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

3. Data Analysis

-

Peak Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library.[8] The molecular ion (M+) peak is expected at m/z 123, corresponding to its molecular weight.[9][10]

-

Retention Time/Index Confirmation: The retention time of the identified peak should be consistent across runs. For higher confidence, the calculated retention index should be compared to known values, such as those provided in the NIST WebBook.[1]

-

Quantification: If quantitative analysis is required, a calibration curve should be prepared using standards of known concentrations.

Mandatory Visualization: GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

Caption: A flowchart of the GC-MS experimental workflow.

While a definitive retention time for this compound cannot be provided without specifying the exact analytical conditions, the retention index data and the generalized experimental protocol in this guide offer a solid foundation for method development and analysis. The use of GC-MS provides high confidence in the identification and quantification of this compound in various sample matrices.

References

- 1. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. benchchem.com [benchchem.com]

- 4. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - AT [thermofisher.com]

- 5. Gas Chromatography in Food Analysis: Principles and Applications • Food Safety Institute [foodsafety.institute]

- 6. memphis.edu [memphis.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 1-Ethyl-1H-pyrrole-2-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Ethyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents comprehensive experimental protocols for researchers to determine quantitative solubility in various common organic solvents.

Introduction to this compound

This compound is a versatile organic compound featuring a pyrrole ring, which imparts unique reactivity and properties.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Understanding its solubility is paramount for its application in organic synthesis, formulation development, and material science.

Chemical Structure:

Key Physicochemical Properties:

-

Molecular Weight: 123.15 g/mol [2]

-

Appearance: Colorless to light yellow clear liquid[1]

-

Boiling Point: 59 °C at 6 Torr[6]

-

Predicted Water Solubility: 1.41 g/L[7]

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative and predicted solubility information.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [8] |

| Methanol | Slightly Soluble | [8] |

| Ethanol | Soluble | [2] |

| Water | 1.41 g/L (Predicted) | [7] |

Experimental Protocols for Solubility Determination

To facilitate further research and application, this section provides a detailed methodology for determining the quantitative solubility of this compound. The following protocol is a standard method that can be adapted based on laboratory equipment and specific solvent properties.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (>98% purity)

-

Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate, Hexane, Isopropanol, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solute should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

-

Accurately weigh the filtered solution to determine its density if required.

-

-

Quantitative Analysis (HPLC/GC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the respective solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is sparse, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided workflow and methodologies are intended to empower researchers and professionals in drug development and chemical synthesis to accurately assess the solubility of this compound, thereby facilitating its effective utilization in various scientific applications. Further research to establish a comprehensive solubility profile across a wider range of solvents and temperatures is highly encouraged.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2167-14-8 [amp.chemicalbook.com]

- 7. Showing Compound 1-Ethyl-1H-pyrrole-2-carboxaldehyde (FDB014880) - FooDB [foodb.ca]

- 8. This compound CAS#: 2167-14-8 [m.chemicalbook.com]

Technical Guide: Physical Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. This guide provides a comprehensive overview of its key physical and chemical properties, essential for its application in research and development, particularly in the fields of medicinal chemistry, flavor science, and material science. The unique structure of this compound, featuring a pyrrole ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and Identifiers

-

IUPAC Name: 1-ethylpyrrole-2-carbaldehyde[2]

-

Synonyms: 1-Ethyl-1H-pyrrole-2-carboxaldehyde, 1-Ethyl-2-formylpyrrole, N-Ethylpyrrole-2-carboxaldehyde[2]

-

SMILES: CCN1C=CC=C1C=O[2]

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Odor | Burnt, smokey aroma | [2] |

| Boiling Point | 204.0 to 206.0 °C at 760 mmHg75 °C at 7 mmHg59 °C at 6 Torr | [2][4] |

| Density | 1.033 - 1.039 g/cm³ | [2] |

| Flash Point | 81 °C |

Optical and Solubility Properties

| Property | Value | Reference(s) |

| Refractive Index | 1.541 - 1.547 | [2] |

| Solubility in Water | Practically insoluble to insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanolSlightly soluble in chloroform and methanol | [2][5] |

Storage and Stability

| Property | Condition | Reference(s) |

| Storage Temperature | Refrigerator (0-8 °C), under inert atmosphere | [1][5][6] |

| Stability | Air sensitive | [7] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., sodium fusion tube)

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Fill the small test tube to a depth of about 2-3 cm with this compound.

-

Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or oil bath, making sure the heating oil level is above the liquid sample but below the opening of the test tube.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same temperature as the water.

-

Dry the outside and record the mass of the pycnometer filled with the sample liquid (m₃).

-

The density of the liquid is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Solubility

Procedure for Water Solubility:

-

To a small test tube, add approximately 25 mg of this compound.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. Classify as soluble, partially soluble, or insoluble.[8]

Procedure for Organic Solvent Solubility:

-

Follow the same procedure as for water solubility, but replace water with the organic solvent of interest (e.g., ethanol, chloroform, methanol).

-

Observe and record the solubility.

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Allow the sample to reach the desired temperature, typically 20 °C, by circulating water from the water bath through the instrument.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

Spectral Data Acquisition

¹³C NMR Spectroscopy

Protocol for Quantitative ¹³C NMR:

-

Sample Preparation: Accurately weigh 10-50 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

-

Spectrometer Setup:

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).

-

Set the flip angle to 30° to reduce the time required for magnetization to return to equilibrium.

-

Ensure the relaxation delay (d1) is at least five times the longest T1 relaxation time of the carbon nuclei in the molecule to allow for complete relaxation.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.

-

Data Processing: Apply appropriate phasing and baseline correction to the resulting spectrum.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

-

GC-MS System:

-

Injector: Use a split/splitless injector, with the temperature set appropriately for the compound's volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating volatile organic compounds.

-

Oven Program: A temperature program is used to separate the components of the sample. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature.

-

Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to identify and characterize the compound.[7][13]

Visualization of Physical Properties

The following diagram illustrates the key physical properties of this compound.

Caption: Key physical properties of this compound.

References

- 1. scribd.com [scribd.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. phillysim.org [phillysim.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. dem.ri.gov [dem.ri.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. sc.edu [sc.edu]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Potent Threat of N-Substituted Pyrrole-2-Carbaldehydes: A Technical Guide to Their Antimicrobial Activity

For Immediate Release

In the ever-present battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, N-substituted pyrrole-2-carbaldehydes have emerged as a promising class of compounds exhibiting significant antimicrobial activity. This technical guide provides an in-depth analysis of their synthesis, antimicrobial efficacy, and putative mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial potential of N-substituted pyrrole-2-carbaldehydes and their derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for several compounds. The data reveals that the nature of the N-substituent and other modifications to the pyrrole ring play a crucial role in the observed activity.

Below are tabulated summaries of the antimicrobial activities of selected N-substituted pyrrole-2-carbaldehyde derivatives.

Table 1: Antibacterial Activity of N-Aryl Pyrrole-3-Carbaldehyde Derivatives

| Compound/Derivative | N-Aryl Substituent | Test Organism | MIC (µg/mL) |

| Aminoguanidine Derivative Vc | 4-chlorophenyl | Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 | ||

| Acinetobacter baumannii | 8 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | ||

| Aminoguanidine Derivative Vb | Phenyl | E. coli | 8 |

| K. pneumoniae | 8 | ||

| A. baumannii | 16 | ||

| MRSA | 4 | ||

| Aminoguanidine Derivative Ve | 4-methoxyphenyl | MRSA | 4 |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 4-methoxyphenyl | Pseudomonas putida | 16[1] |

Table 2: Antibacterial and Antifungal Activity of Other N-Substituted Pyrrole Derivatives

| Compound/Derivative | N-Substituent | Test Organism | MIC (µg/mL) |

| Aconicaramide (N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde) | L-prolyl | Micrococcus caseolyticus | 200 |

| Staphylococcus epidermidis | 400 | ||

| Staphylococcus aureus | 800 | ||

| Copper Complex of Pyrrole-2-carbaldehyde Thiosemicarbazone | - | Gram-positive bacteria | 12-50[2][3] |

| Fungi | 12-50[2][3] |

Experimental Protocols

A clear understanding of the methodologies used to synthesize and evaluate these compounds is essential for reproducible research and further development.

Synthesis of N-Substituted Pyrrole-2-Carbaldehydes

A common and effective method for the formylation of N-substituted pyrroles is the Vilsmeier-Haack reaction.[4]

General Protocol for Vilsmeier-Haack Formylation of an N-Arylpyrrole:

-

Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining a low temperature. This forms the Vilsmeier reagent, a chloroiminium salt.

-

Reaction with Pyrrole: Dissolve the N-arylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to reflux for a specified period (typically monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully quench it by adding it to a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes:

This class of compounds, for which antimicrobial data is presented above, is synthesized in a two-step process:

-

Paal-Knorr Condensation: React 2,5-hexanedione with a substituted aniline in the presence of a catalyst like sulfamic acid to yield the corresponding N-aryl-2,5-dimethylpyrrole.[5]

-

Vilsmeier-Haack Formylation: Subject the N-aryl-2,5-dimethylpyrrole to the Vilsmeier-Haack reaction as described above to introduce the carbaldehyde group at the 3-position.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve the N-substituted pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of action for N-substituted pyrrole-2-carbaldehydes are still under active investigation, evidence from related pyrrole derivatives suggests that their antimicrobial effects may stem from the inhibition of essential bacterial enzymes. Key targets in bacteria include DNA gyrase and enoyl-acyl carrier protein reductase (InhA), both of which are crucial for bacterial survival.

The proposed inhibitory action of these compounds can be visualized as an interruption of vital cellular processes.

Caption: Putative inhibitory action on key bacterial enzymes.

The workflow for the discovery and initial evaluation of these antimicrobial compounds follows a logical progression from synthesis to biological testing.

Caption: Drug discovery and evaluation workflow.

Conclusion

N-substituted pyrrole-2-carbaldehydes represent a versatile and potent scaffold for the development of new antimicrobial agents. The data presented herein underscores the importance of continued research into this class of compounds. Future work should focus on expanding the library of N-substituted derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising candidates for preclinical and clinical development. The detailed protocols and compiled data in this guide aim to facilitate and accelerate these critical research endeavors.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: inhibitory activity against fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Broth microdilution reference methodology | PDF [slideshare.net]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Potential Antitumor Properties of 1-Ethyl-1H-pyrrole-2-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide explores the potential antitumor properties of derivatives of 1-Ethyl-1H-pyrrole-2-carbaldehyde, focusing on Schiff bases and thiosemicarbazones. While direct experimental data on the anticancer activity of this compound derivatives is limited in publicly available literature, this document compiles and extrapolates from research on closely related pyrrole-2-carbaldehyde analogs. This guide provides a comprehensive overview of synthetic methodologies, presents available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and development of novel pyrrole-based anticancer agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential anticancer drugs due to their diverse chemical properties and ability to interact with various biological targets. The pyrrole ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically active molecules, both natural and synthetic.

Derivatives of pyrrole-2-carbaldehyde have emerged as a promising class of compounds with potential antitumor activity. The aldehyde functional group at the 2-position provides a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases and thiosemicarbazones. These derivatives have been shown in numerous studies to exhibit significant cytotoxic effects against various cancer cell lines. The introduction of an ethyl group at the 1-position of the pyrrole ring may modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

This guide will focus on the synthesis, potential anticancer activity, and mechanisms of action of Schiff base and thiosemicarbazone derivatives of this compound, drawing on data from analogous compounds to build a predictive framework for future research.

Synthesis of this compound Derivatives

The synthesis of Schiff base and thiosemicarbazone derivatives from this compound is expected to follow well-established condensation reactions.

General Synthesis of Schiff Bases

Schiff bases are typically synthesized through the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine or azomethine group (-C=N-).

Reaction Scheme:

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are formed by the condensation reaction of a carbonyl compound with a thiosemicarbazide. This reaction is often catalyzed by a small amount of acid.

Reaction Scheme:

Quantitative Cytotoxicity Data (Based on Analogs)

Table 1: In Vitro Cytotoxicity of Pyrrole-based Thiosemicarbazone Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-TSC-1 | HL-60 (Leukemia) | 43 | [1] |

| Pyrrole-TSC-2 | Jurkat (Leukemia) | >100 | [1] |

| Pyrrole-TSC-3 | MCF-7 (Breast) | 76 | [1] |

Table 2: In Vitro Cytotoxicity of Pyrrole-based Schiff Base Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-SB-1 | HeLa (Cervical) | 7.2 | [2] |

| Pyrrole-SB-2 | MCF-7 (Breast) | Inactive | [2] |

| Pyrrole-SB-3 | HCT-116 (Colon) | 12.83 | [3] |

| Pyrrole-SB-4 | HepG2 (Liver) | 9.07 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of the antitumor properties of this compound derivatives, based on established protocols for analogous compounds.

Synthesis of this compound

A common method for the N-alkylation of pyrrole followed by formylation is the Vilsmeier-Haack reaction.

Protocol:

-

N-Ethylation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0°C. After stirring for a short period, add ethyl iodide (C2H5I) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1-ethylpyrrole by distillation or column chromatography.

-

Formylation (Vilsmeier-Haack Reaction): Cool a solution of phosphorus oxychloride (POCl3) in anhydrous DMF at 0°C. To this, add a solution of 1-ethylpyrrole in an anhydrous solvent (e.g., 1,2-dichloroethane) dropwise. After the addition, heat the mixture at reflux for a specified time. Cool the reaction mixture and pour it into a solution of sodium acetate in water. Reflux the mixture again, then cool and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

General Protocol for Thiosemicarbazone Synthesis

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired thiosemicarbazide (1 equivalent) to the solution.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related pyrrole derivatives, several potential mechanisms of antitumor action can be proposed. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Many anticancer agents exert their effects by triggering the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of PARP, and DNA fragmentation.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another common mechanism of anticancer drugs. Pyrrole derivatives have been shown to cause cell cycle arrest at various phases, such as G1, S, or G2/M, preventing cancer cells from proliferating.

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and biological evaluation.

Potential Signaling Pathway for Apoptosis Induction

Caption: Potential apoptosis induction pathway.

Conclusion and Future Directions

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, represent a promising avenue for the development of novel anticancer agents. While direct experimental evidence is currently lacking, the wealth of data on analogous pyrrole-based compounds suggests that this class of molecules is likely to exhibit significant cytotoxic activity against a range of cancer cell lines. The synthetic routes are generally straightforward, and established protocols for biological evaluation can be readily applied.

Future research should focus on the synthesis and in vitro screening of a library of this compound Schiff base and thiosemicarbazone derivatives against a panel of human cancer cell lines. Promising lead compounds should then be subjected to more detailed mechanistic studies to elucidate their modes of action, including their effects on apoptosis, the cell cycle, and specific signaling pathways. In vivo studies in animal models will also be crucial to evaluate the therapeutic potential and toxicity of these compounds. The findings from such studies will be instrumental in guiding the further development of this class of pyrrole derivatives as potential clinical candidates for cancer therapy.

References

Spectroscopic Characterization of N-Ethylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpyrrole and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The pyrrole ring, an electron-rich aromatic system, is a crucial scaffold in medicinal chemistry. The addition of an ethyl group at the nitrogen atom (N-1 position) modifies the compound's physical and chemical properties, influencing its solubility, stability, and interaction with biological targets. Accurate structural elucidation and characterization of these derivatives are paramount for drug discovery and development, ensuring the identity, purity, and consistency of synthesized compounds.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize N-ethylpyrrole and its derivatives. It details the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-ethylpyrrole, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms.

The pyrrole ring is an aromatic, five-membered heterocycle where the nitrogen heteroatom significantly influences the electron density and, consequently, the chemical shifts of the ring's protons and carbons.[1] In N-ethylpyrrole, the symmetry of the parent pyrrole is maintained, resulting in distinct signals for the α-protons (H-2/H-5), β-protons (H-3/H-4), and the ethyl group.[1][2]

Data Presentation: ¹H and ¹³C NMR of N-Ethylpyrrole

The following tables summarize the typical chemical shift data for N-ethylpyrrole, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[2]

Table 1: ¹H NMR Spectroscopic Data for N-Ethylpyrrole in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz |

| ~6.63 | α-Protons (H-2, H-5) | Triplet (t) | ~2.1 |

| ~6.10 | β-Protons (H-3, H-4) | Triplet (t) | ~2.1 |

| ~3.85 | Methylene (-CH₂-) | Quartet (q) | ~7.3 |

| ~1.35 | Methyl (-CH₃) | Triplet (t) | ~7.3 |

Table 2: ¹³C NMR Spectroscopic Data for N-Ethylpyrrole in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~121.1 | α-Carbons (C-2, C-5) |

| ~108.0 | β-Carbons (C-3, C-4) |

| ~41.5 | Methylene (-CH₂) |

| ~16.5 | Methyl (-CH₃) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the N-ethylpyrrole derivative in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts, especially for protons involved in hydrogen bonding.[1] Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum at 0 ppm.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters :

-

¹³C NMR Acquisition Parameters :

-

Spectral Width : 0-220 ppm.

-

Number of Scans (NS) : 128 or more, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay (D1) : 2 seconds, as carbon nuclei typically have longer relaxation times.[1]

-

Decoupling : Use proton broadband decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon atom.[1]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Perform phase and baseline corrections on the resulting spectrum. Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak. For ¹H spectra, integrate the signals to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Data Presentation: Key FT-IR Absorption Bands for N-Ethylpyrrole

The FT-IR spectrum of N-ethylpyrrole is typically recorded from a neat liquid sample. The table below lists the key absorption bands and their corresponding vibrational modes.

Table 3: Key FT-IR Absorption Bands for N-Ethylpyrrole (Neat)

| Wavenumber (cm⁻¹) | Description of Vibration | Intensity |

| ~3100-3000 | Aromatic C-H Stretch (pyrrole ring) | Medium |

| ~2975 | Aliphatic C-H Stretch (ethyl group) | Strong |

| ~1550 | C=C Ring Stretching | Medium |

| ~1490 | C-N Ring Stretching | Strong |

| ~1320 | C-N Stretch (N-ethyl) | Medium |

| ~1090 | C-H In-plane Bending | Strong |

| ~725 | C-H Out-of-plane Bending | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid) : Place one drop of the neat N-ethylpyrrole liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3] Alternatively, for a transmission measurement, place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, pressing them together to form a thin liquid film.

-

Instrumentation : Use a benchtop FT-IR spectrometer, such as a Bruker Tensor 27.[3]

-

Data Acquisition :

-

First, record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the sample spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum by identifying the characteristic absorption bands and assigning them to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N-ethylpyrrole, it is used to characterize the π-electron system. The absorption of UV or visible light promotes electrons from a π bonding orbital to a π* anti-bonding orbital (π → π* transition).[4]

Data Presentation: UV-Vis Absorption Data for N-Ethylpyrrole

The UV-Vis spectrum of N-ethylpyrrole is typically recorded in a non-polar solvent like ethanol or cyclohexane. Unsubstituted pyrrole shows absorption bands between 250 nm and 287 nm.[4]

Table 4: UV-Vis Absorption Data for N-Ethylpyrrole in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| ~260-280 | (Not specified in search results) | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the N-ethylpyrrole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Record a baseline spectrum to zero the instrument.

-

Replace the solvent in the sample cuvette with the prepared sample solution.

-

Scan a range of wavelengths, for example, from 200 nm to 400 nm, to record the absorption spectrum.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like N-ethylpyrrole, which causes extensive fragmentation, creating a unique fingerprint for the molecule.[5][6]

Data Presentation: Major Mass Spectrometry Fragments for N-Ethylpyrrole (EI)

The mass spectrum of N-ethylpyrrole will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions.

Table 5: Major Mass Spectrometry Fragments for N-Ethylpyrrole (Electron Ionization)

| Mass-to-Charge (m/z) | Proposed Fragment Identity | Significance |

| 95 | [C₆H₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 80 | [M - CH₃]⁺ | Loss of a methyl radical |

| 67 | [C₄H₅N]⁺˙ | Loss of an ethyl radical |

| 66 | [C₄H₄N]⁺ | Loss of an ethyl group and a hydrogen atom |

| 39 | [C₃H₃]⁺ | Aromatic cyclopropenyl cation |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the N-ethylpyrrole derivative in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

Data Acquisition :

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization : As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and form a radical cation (the molecular ion, M⁺˙).[5]

-

Fragmentation : The high energy of the EI process causes the molecular ion to fragment into smaller, characteristic ions.[6][7]

-

Mass Analysis : The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and the instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

-

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern by calculating the mass differences between major peaks to deduce the structure of the fragments, which helps in confirming the overall molecular structure.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of N-ethylpyrrole derivatives.

Logical Relationships in Structure Elucidation

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

A Technical Guide to the Theoretical Calculation of Molecular Orbitals for 1-Ethyl-1H-pyrrole-2-carbaldehyde

Abstract

Understanding the electronic structure of heterocyclic compounds like 1-Ethyl-1H-pyrrole-2-carbaldehyde is crucial for predicting their reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. This technical guide provides a comprehensive protocol for the theoretical calculation of these molecular orbitals using Density Functional Theory (DFT), a robust and widely-used computational method.[1] We outline the complete workflow, from initial molecular modeling to the final analysis of orbital energies and properties, intended to provide researchers with a practical framework for conducting similar in-silico investigations.

Introduction to this compound

This compound is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle found in many biologically significant molecules, including porphyrins and bile pigments.[2] The presence of the electron-withdrawing carbaldehyde group and the N-ethyl substituent significantly influences the electronic distribution within the pyrrole ring, thereby affecting its chemical behavior. Theoretical calculations of its molecular orbitals provide invaluable insights into its electronic properties, such as its ionization potential, electron affinity, and the nature of its electronic transitions, which are essential for designing novel drugs and functional materials.

Theoretical Background

The foundation of this guide is Molecular Orbital (MO) theory, which describes the wave-like behavior of electrons in a molecule. The linear combination of atomic orbitals forms a set of molecular orbitals, each with a discrete energy level.

-

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are collectively known as the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).

-